4,4-二甲氧基四氢-2H-吡喃-3-醇

描述

Synthesis Analysis

The asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one to produce ®-α-hydroxyketal, a chiral precursor for pharmaceutical intermediates, is a significant application. This process achieves high enantioselectivity (>99% ee) and utilizes an economical in situ NADPH-cofactor regeneration using glucose dehydrogenase. This method has been scaled up to produce large quantities (80 kg) of ®-4,4-dimethoxytetrahydro-2H-pyran-3-ol, with pH control and agitation speed being crucial for successful scale-up.

Molecular Structure Analysis

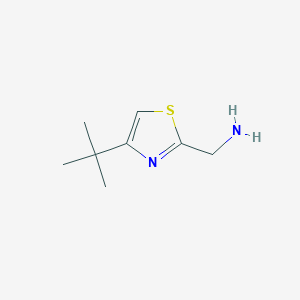

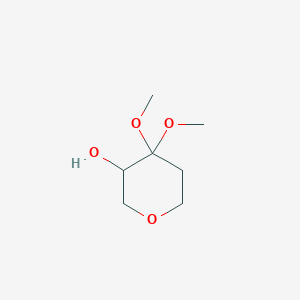

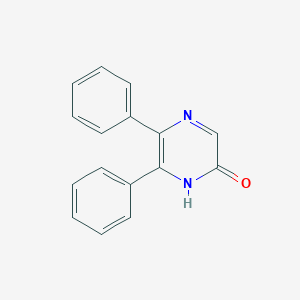

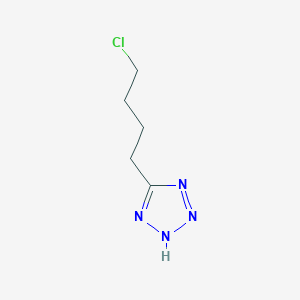

The molecular formula of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is C7H14O4 . The average mass is 162.184 Da and the monoisotopic mass is 162.089203 Da .

Chemical Reactions Analysis

Research on the synthesis of epoxyquinol A and related molecules demonstrates the chemical reactivity and structural modifications of 2H-pyran precursors. This includes studies on [4 + 2] and [4 + 4] dimerization processes, providing valuable insight into the potential for novel structural diversity in chemical synthesis.

Physical And Chemical Properties Analysis

The density of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is 1.1±0.1 g/cm3 . The boiling point is 236.8±40.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

科学研究应用

酶催化的制药中间体还原

对4,4-二甲氧基四氢-2H-吡喃-3-酮进行不对称酶催化酮还原,产生(R)-α-羟基酮,这是制药中间体的手性前体,具有重要应用。该过程实现了高对映选择性(>99% ee),并利用经济实惠的原位NADPH辅因子再生,使用葡萄糖脱氢酶。该方法已扩大规模生产大量(80公斤)的(R)-4,4-二甲氧基四氢-2H-吡喃-3-醇,其中pH控制和搅拌速度对成功扩大规模生产至关重要(Kosjek et al., 2008)。

复杂化学结构的合成

从葡萄糖衍生的化合物(2S,3R,6R)-2-[(R)-1-羟基烯丙基]-4,4-二甲氧基-6-甲基四氢-2H-吡喃-3-醇,涉及三乙基硅去除、烯烃异构化、分子内共轭加成和酮缔合的复杂过程。这种合成对于理解相关化学实体的结构和构象性质至关重要(Bennett & Murphy, 2020)。

合成过程中的化学反应性

关于环氧喹诺酮A及相关分子的合成研究展示了2H-吡喃前体的化学反应性和结构修饰。这包括[4 + 2]和[4 + 4]二聚化过程的研究,为化学合成中新颖结构多样性的潜力提供了宝贵的见解(Li & Porco, 2005)。

有机合成中的催化作用

在合成四氢苯并[b]吡喃和其他衍生物中使用[4,4′-联吡啶]-1,1′-二离子三氰甲基酸盐代表了一种高效、绿色和经济有效的催化过程。这种方法符合绿色化学的协议,展示了这类催化剂在复杂有机分子合成中的潜力(Zolfigol等,2016)。

保护基的高效合成

从4,4-二甲氧基四氢吡喃合成4-甲氧基-5,6-二氢-2H-吡喃(MDHP)突显了其在为各种化合物创造理想保护基性质方面的重要性。这项研究强调了这类化合物在促进更复杂有机合成中的作用(Panchal et al., 2008)。

作用机制

Target of Action

It has been used in the synthesis of pharmaceutical intermediates , suggesting that its targets could be related to the specific biochemical pathways these intermediates are involved in.

Mode of Action

It has been used in the asymmetric enzymatic ketone reduction of 4,4-dimethoxytetrahydro-2h-pyran-3-one to produce ®-α-hydroxyketal . This suggests that it may interact with its targets through enzymatic reduction processes.

Biochemical Pathways

Given its use in the synthesis of pharmaceutical intermediates , it is likely that it affects the biochemical pathways associated with these intermediates.

Result of Action

Its use in the synthesis of pharmaceutical intermediates suggests that it may have significant effects at the molecular and cellular level.

Action Environment

Factors such as ph control and agitation speed were found to be critical for the scale-up of the enzymatic reduction process in which it is used .

安全和危害

属性

IUPAC Name |

4,4-dimethoxyoxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-9-7(10-2)3-4-11-5-6(7)8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGOXDLHSNHTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479822 | |

| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104681-92-7 | |

| Record name | 4,4-Dimethoxytetrahydro-2H-pyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the enzymatic synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol advantageous compared to traditional chemical methods?

A1: The research highlights the use of a ketone reductase enzyme for the asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol. [] This method offers several advantages over traditional chemical synthesis, particularly:

- High Enantioselectivity: Enzymatic reactions are renowned for their high selectivity. In this case, the ketone reductase yields the desired (R)-enantiomer with >99% enantiomeric excess (ee), [] which is crucial for pharmaceutical applications where the other enantiomer might have different or undesirable biological effects.

- Sustainable Process: The use of glucose dehydrogenase for in situ NADPH cofactor regeneration significantly enhances the economic and environmental sustainability of the process. [] This eliminates the need for stoichiometric amounts of expensive and potentially harmful reducing agents typically required in chemical synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)

![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)